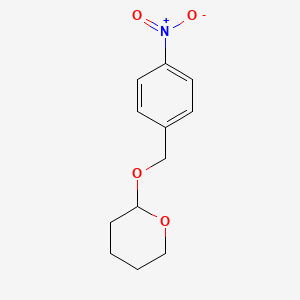

2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran

概要

説明

2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol It is a heterocyclic compound that features a tetrahydropyran ring substituted with a 4-nitrobenzyl group

準備方法

Synthetic Routes and Reaction Conditions

2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran can be synthesized through the reaction of 3,4-dihydro-2H-pyran with 4-nitrobenzyl alcohol . The reaction typically involves the use of a catalyst such as pyridinium p-toluenesulfonate in dichloromethane at room temperature for about 1.5 hours . Other catalysts and conditions that have been reported include the use of titanium (IV) salophen trifluoromethanesulfonate, silica gel supported sodium hydrogen sulfate, and lithium borohydride in various solvents .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of catalyst and reaction conditions would depend on factors such as cost, availability, and environmental considerations.

化学反応の分析

Types of Reactions

2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The compound can be reduced using reagents like lithium borohydride.

Substitution: The tetrahydropyran ring can undergo substitution reactions, particularly at the oxygen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium borohydride and sodium borohydride are commonly used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Reduction: Reduction of the nitro group yields 2-((4-aminobenzyl)oxy)tetrahydro-2H-pyran.

Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.

科学的研究の応用

Applications in Organic Synthesis

-

Building Block for Complex Molecules

- 2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for functionalization at multiple sites, facilitating the construction of complex molecular architectures.

-

Synthesis of Antibacterial Agents

- The compound has been utilized in the development of novel antibacterial agents. For instance, its derivatives have shown promising activity against resistant strains of bacteria, making it a valuable candidate in pharmaceutical research.

- Role in Medicinal Chemistry

Case Study 1: Synthesis of Antibacterial Compounds

A study demonstrated the synthesis of aminoglycoside analogs using this compound as a key intermediate. These analogs exhibited enhanced antibacterial properties compared to their predecessors, highlighting the compound's utility in drug development .

Case Study 2: Organic Reaction Solvent

Research has explored the use of tetrahydropyran derivatives, including this compound, as solvents in organic reactions. The findings suggest that these compounds can improve reaction yields and selectivity, showcasing their versatility beyond just being intermediates .

Comparative Data Table

| Application Area | Description | Notable Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Facilitates multi-site functionalization |

| Antibacterial Research | Development of new antibacterial agents | Enhanced activity against resistant strains |

| Medicinal Chemistry | Synthesis of enzyme inhibitors | Targeted towards diseases like malaria |

| Organic Reaction Solvent | Utilized as a solvent for various organic reactions | Improved yields and selectivity |

作用機序

The mechanism of action of 2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

類似化合物との比較

Similar Compounds

- 2-((4-Methylbenzyl)oxy)tetrahydro-2H-pyran

- 2-((4-Chlorobenzyl)oxy)tetrahydro-2H-pyran

- 2-((4-Methoxybenzyl)oxy)tetrahydro-2H-pyran

Uniqueness

2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in redox reactions, making the compound useful in various synthetic and biological applications.

生物活性

2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound's structure, featuring a nitrobenzyl group linked to a tetrahydro-pyran moiety, suggests various avenues for biological interaction and therapeutic application.

- IUPAC Name : this compound

- Molecular Formula : C12H13NO3

- Molecular Weight : 219.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can enhance electron affinity, which may facilitate interactions with various enzymes and receptors, potentially leading to inhibition or modulation of their activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antitumor Activity : Preliminary studies suggest that derivatives of tetrahydropyran compounds can inhibit tumor growth by targeting specific pathways such as the TGF-β signaling pathway. For instance, related compounds have shown IC50 values in the nanomolar range against cancer cell lines, indicating potent antitumor effects .

- Antimicrobial Properties : Some studies have indicated that compounds with similar structural features exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Case Studies and Research Findings

- Antitumor Efficacy :

-

Synthesis and Characterization :

- The synthesis of this compound involves several synthetic routes that allow for the introduction of various functional groups. These modifications can enhance its biological properties and specificity towards target enzymes .

-

Comparative Analysis :

- A comparative study of similar compounds revealed that the presence of the nitro group significantly influences both the reactivity and biological efficacy of tetrahydropyran derivatives. This highlights the importance of structural modifications in optimizing pharmacological profiles .

Data Table: Biological Activities of Related Compounds

特性

IUPAC Name |

2-[(4-nitrophenyl)methoxy]oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c14-13(15)11-6-4-10(5-7-11)9-17-12-3-1-2-8-16-12/h4-7,12H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXKNTZXSUCTFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。